N-(5-acetyl-4-methylthiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(5-acetyl-4-methylthiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide is a compound that has been studied for its potential multi-target-directed ligand properties . It is part of a family of compounds known as amides, which are widely spread biologically active compounds with an extended range of applications in medicine, biotechnology, and agriculture .
Synthesis Analysis
The synthesis of N-(5-acetyl-4-methylthiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide involves the use of easily available 3-chloropentane-2,4-dione and corresponding Benzoyl Chloride . The products obtained in good to excellent yield represent drug-like molecules with a well-developed structure-activity relationship .Molecular Structure Analysis
The molecular structure of N-(5-acetyl-4-methylthiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide is characterized by NMR, FTIR, and elemental analysis . The detailed characterization data of each derivative is given as: N-(5-acetyl-4-methylthiazol-2-yl)-4-fluorobenzamide .Chemical Reactions Analysis
The synthesized compounds were further tested for biological activities such as antioxidant, antibacterial, antifungal, and α-glucosidase . The results were further supported by molecular docking studies and the chemical stability of the derivatives was also performed by density functional theory (DFTs) calculations .Scientific Research Applications
Synthesis and Characterization
- Synthesis of Novel Compounds : Research has focused on synthesizing and characterizing new derivatives with potential biological activities. For example, novel 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives were synthesized and characterized for their structures and in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, demonstrating the versatility of this chemical framework for generating new bioactive compounds (Hassan et al., 2014).
- Chemical Characterization : Another study focused on the synthesis of 3-{substituted 1,3-thiazol-5-yl}-1-substituted 1H-pyrazole-4-carboxylates, further characterized by spectral and elemental analyses, highlighting the compound's potential for anti-inflammatory activities (Yuvaraj et al., 2014).
Biological Evaluation
- Anticancer and Anti-inflammatory Properties : The novel pyrazolopyrimidines derivatives have been evaluated for their anticancer and anti-5-lipoxygenase agents, showing promise in the fight against cancer and inflammation (Rahmouni et al., 2016).
- Antibacterial Activities : Compounds derived from this chemical structure have been assessed for their antibacterial properties, with some showing significant activity against bacterial strains. This suggests potential applications in developing new antibacterial agents (Palkar et al., 2017).
Advanced Synthesis Techniques
- Enantioselective Synthesis : Research into enantioselective synthesis methods has led to the development of complex molecules like (-)-hennoxazole A, illustrating the compound's framework versatility for synthesizing biologically active natural products (Smith et al., 2007).
Miscellaneous Applications
- Antioxidant Additives : Some studies have explored the use of related thiazole derivatives as antioxidant additives for lubricating oils, showing the compound's potential beyond pharmaceutical applications (Amer et al., 2011).
properties
IUPAC Name |
N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2,5-dimethylpyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O2S/c1-6-5-9(16(4)15-6)11(18)14-12-13-7(2)10(19-12)8(3)17/h5H,1-4H3,(H,13,14,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJKZFIUIEGJFRF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C(=O)NC2=NC(=C(S2)C(=O)C)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-acetyl-4-methylthiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.